molecular formula C9H20Cl2F2N2 B13712348 trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride

Cat. No.: B13712348
M. Wt: 265.17 g/mol
InChI Key: SJUUCNJZQGAVHP-UHFFFAOYSA-N
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Description

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride: is a synthetic organic compound that features a cyclohexane ring substituted with a difluoropropyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride typically involves multiple steps, including:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoropropyl group: This step may involve the use of difluorinated reagents under specific conditions to ensure the correct substitution pattern.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluoropropyl group to other functional groups, such as alkanes or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: The free base form of the compound.

    N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: A similar compound without the trans configuration.

    Cyclohexanediamine derivatives: Other compounds with similar cyclohexane and amine structures.

Uniqueness

The uniqueness of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride lies in its specific substitution pattern and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H20Cl2F2N2

Molecular Weight

265.17 g/mol

IUPAC Name

4-N-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C9H18F2N2.2ClH/c1-6(9(10)11)13-8-4-2-7(12)3-5-8;;/h6-9,13H,2-5,12H2,1H3;2*1H

InChI Key

SJUUCNJZQGAVHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)NC1CCC(CC1)N.Cl.Cl

Origin of Product

United States

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